molecular formula C15H14O2 B047276 4'-Benzyloxyacetophenone CAS No. 54696-05-8

4'-Benzyloxyacetophenone

Cat. No. B047276
CAS RN: 54696-05-8
M. Wt: 226.27 g/mol
InChI Key: MKYMYZJJFMPDOA-UHFFFAOYSA-N
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Description

4’-Benzyloxyacetophenone is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4’-Benzyloxyacetophenone consists of a benzene ring attached to an acetophenone group through an oxygen atom . The InChI key for this compound is MKYMYZJJFMPDOA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4’-Benzyloxyacetophenone is a solid substance at room temperature . It has a molecular weight of 226.27 . The compound is white to pale cream in color .

Scientific Research Applications

  • Synthesis for Medical Applications: A study developed a one-pot method for synthesizing 4-benzyl-1,1′-biphenyls using 4'-Benzyloxyacetophenone, showing potential for CYP17 inhibitors in prostate cancer treatment (Gu et al., 2017).

  • Chemical Reactions and Compounds: Treatment of 4'-Benzyloxyacetophenone with ethylmagnesium chloride leads to unusual C-benzylation, resulting in novel compounds (Haroutounian & Couladouros, 2006).

  • Photophores in Biological Chemistry: Benzophenone derivatives, including 4'-Benzyloxyacetophenone, offer unique photochemical properties for applications in biological chemistry, bioorganic chemistry, and material science (Dormán et al., 2016).

  • Pharmaceutical Intermediates: Microwave irradiated solid-liquid phase transfer catalysis enhances the rates of selective O-alkylation of 2′-benzyloxyacetophenone with benzyl chloride, providing a novel pharmaceutical intermediate (Yadav & Bisht, 2004).

  • Endocrine Disruption: Studies show that benzophenone-type compounds, including 4'-Benzyloxyacetophenone, can have estrogen-dependent effects, potentially impacting endometriosis and other hormonal pathways (Kunisue et al., 2012).

  • Environmental Impact and Detection: Research on the environmental impact of benzophenone compounds includes studies on their photochemistry and degradation products. Additionally, methods have been developed for detecting benzophenone in various materials, highlighting its potential health risks (Da Silva et al., 2003; Li et al., 2012).

Safety And Hazards

When handling 4’-Benzyloxyacetophenone, it’s important to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . The compound is classified under the GHS07 hazard pictogram, with hazard statements H302, H315, and H319 .

properties

IUPAC Name

1-(4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYMYZJJFMPDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288622
Record name 4'-Benzyloxyacetophenone
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Benzyloxyacetophenone

CAS RN

54696-05-8
Record name 4-Benzyloxyacetophenone
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Record name 4'-Benzyloxyacetophenone
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Record name 4'-(Benzyloxy)acetophenone
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Synthesis routes and methods I

Procedure details

A mixture of 17.1 g of benzyl bromide, 13.6 g of 4-hydroxyacetophenone, 27.6 g of potassium carbonate and 200 ml of acetone was refluxed for 7 hours, then cooled and filtered. The filtrate was concentrated, then distilled on a Kugelrohr at 130°-140° C., 0.1 mm Hg. The oil was dissolved in acetone and then concentrated, giving the desired intermediate as a white solid, mp 92°-93° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxyacetophenone (30 g), potassium carbonate (33.4 g), potassium iodide (1 g) and benzyl bromide (41.4 g) in methyl ethyl ketone (500 mL) is heated at reflux for 18 hours. The cooled reaction mixture is filtered and the filtrate evaporated. The residue is crystallised from cyclohexane to give 4-benzyloxyacetophenone (45 g, 90%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-(4-hydroxyphenyl)ethanone (10 g, 0.07 mol) in DMF (15 mL), were added anhydrous K2CO3 (20.3 g, 0.14 mol) and benzyl chloride (11.16 g, 0.08 mmol). The reaction mixture was then stirred at RT for 16 h, quenched with ice, and a solid was precipitated. The obtained solid residue was filtered and dried in vacuo to afford 1-(4-(benzyloxy)phenyl)ethanone (14.7 g, 89%) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
11.16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirring solution of 1-(4-hydroxyphenyl)ethanone (5 g, 36 mmol) in Acetonitrile 50 mL was added potassium carbonate (9.9 g, 72 mmol) and benzyl bromide (7.5 g, 44 mmol) and stirred at RT for overnight, reaction mass was diluted with water and extracted with ethyl acetate, organic layer was given water and brine washes, dried over Na2SO4, evaporation under reduced pressure yields titled compound as white solid (7 g Yield: 84.1%): 1H NMR (300 MHz, CDCl3): δ 7.85-7.88 (d, 2H), 7.25-7.37 (m, 5H), 6.92-6.95 (d, 2H), 5.06 (s, 2H), 2.48 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84.1%

Synthesis routes and methods V

Procedure details

14.5 cm3 of benzyl bromide and 16.75 g of potassium carbonate were added, at a temperature in the region of 19° C., to 15 g of 4-hydroxyacetophenone dissolved in 180 cm3 of acetone. The reaction medium was heated and maintained at the reflux temperature of the acetone for 4 hours. After cooling to a temperature in the region of 19° C., the reaction medium was suction-filtered through a sinter funnel and the insoluble material was rinsed again with 10 cm3 of acetone. The organic phase was evaporated under reduced pressure (2 kPa; 45° C.) and the solid obtained was dissolved in 300 cm3 of ethyl acetate. The organic solution was washed with twice 100 cm3 of water and then with 100 cm3 of saturated sodium chloride solution. The organic phase was dried over magnesium sulfate, filtered through a sinter funnel and then evaporated under reduced pressure (2 kPa; 45° C.). The solid residue was triturated in 20 cm3 of pentane, suction-filtered through a sinter funnel and oven-dried under reduced pressure (10 kPa; 20° C.). 23.1 g of 4-benzyloxyacetophenone were obtained in the form of a white solid melting at 99° C.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
16.75 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Benzyloxyacetophenone
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
4'-Benzyloxyacetophenone
Reactant of Route 5
4'-Benzyloxyacetophenone
Reactant of Route 6
Reactant of Route 6
4'-Benzyloxyacetophenone

Citations

For This Compound
114
Citations
T Uchiyama, M Makino, H Saito, T Katase, Y Fujimoto - Chemosphere, 2008 - Elsevier
… (NP-I), 4-(1,1,2-trimethylhexyl)phenol (NP-M), and 4-(1-ethyl-1-methylhexyl)phenol (NP-N), were synthesized by two different synthetic methods starting from 4-benzyloxyacetophenone …
Number of citations: 37 www.sciencedirect.com
M Sulzbacher - Journal of the American Chemical Society, 1950 - ACS Publications
New Compounds-4-Benzyloxyacetophenone and -phenylmethylcarbinol … 4-Benzyloxyacetophenone and -phenylmethylcarbinol Avigorously agitated mixture of 59 g. (0.43 mole) of 4-hydroxyacetophenone,1 …
Number of citations: 4 pubs.acs.org
BZ Mullaji, RC Shah - Proceedings of the Indian Academy of Sciences …, 1951 - Springer
… On working up, 2-hydroxy-4-benzyloxyacetophenone mp and mixed m.?. 1G6-07 was … A mixture of 2-hydroxy-4-benzyloxyacetophenone (4.0g.), beuzyl" chloride (8.0 g.) and anhydrous …
Number of citations: 11 link.springer.com
XP Ouyang, CL Liu, YX Pang, XQ Qiu - Chinese Chemical Letters, 2013 - Elsevier
… for the synthesis of 3-methoxy-4-benzyloxyacetophenone (2) are shown in Table 1. The … The influence of time and temperature on the yield of 3-methoxy-4-benzyloxyacetophenone. …
Number of citations: 13 www.sciencedirect.com
TH Simpson, RS Wright - The Journal of Organic Chemistry, 1961 - ACS Publications
… 10% yield of impure 2-acetoxy-4benzyloxyacetophenone. The low yield of this compound was later confirmed by chromatography of the crude reaction product. Table I lists the …
Number of citations: 11 pubs.acs.org
P Ferruti, A Feré - Journal of Polymer Science Part A? 1: Polymer …, 1971 - Citeseer
… The carbinol I1 was obtained by reduction of 4-benzyloxyacetophenone, in turn prepared from 4-hydroxyacetophenone and benzyl chloride.* The overall yield of I11 from …
Number of citations: 10 citeseerx.ist.psu.edu
TM O'Toole, TS Wheeler - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… No useful result was obtained by application of the glycerol cyclization technique to 2-acetoxy-4-benzyloxyacetophenone, 2 : 4-diacetoxyacetophenone (Ic) or 2 : 4 : 6-…
Number of citations: 3 pubs.rsc.org
KZ Łączkowski, MM Pakulski, MP Krzemiński… - Tetrahedron …, 2008 - Elsevier
… Similarly, 4-benzyloxyacetophenone (E)-oxime ether 27 was reduced with borane/oxazaborolidine 30 to give 28, 93% ee. The next step was the oxidation of these primary amines to the …
Number of citations: 18 www.sciencedirect.com
A Brossi, E Wenis - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
4-Benzyloxyacetophenone (45.2 g.)(8) was dissulved in ti00 mi. of ethanol and 5 drops of concentrated hydrochloric acid was aildcd. The solution was coolcd to 15" anil 32 g. of …
Number of citations: 22 onlinelibrary.wiley.com
S Prakash, J Ahmed, A Zaman - Phytochemistry, 1981 - Elsevier
… Abstract-The isolation of iergenin, 2-hydroxy-4-benzyloxyacetophenone … separation yielded, along with bergenin and 2-hydroxy-4benzyloxyacetophenone, the new compounds …
Number of citations: 15 www.sciencedirect.com

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